![molecular formula C14H9ClF3NO2 B2717429 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1580-42-3](/img/structure/B2717429.png)
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the CAS Number: 1580-42-3 . It has a molecular weight of 315.68 and its molecular formula is C14H9ClF3NO2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” often involves the transformation of a chloride into an intermediate . For instance, a chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The InChI code for “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is 1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) .
Chemical Reactions Analysis
The chemical reactions involving compounds like “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” often involve nucleophilic attacks . For instance, the carbon-sulfur bond can attack a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Physical And Chemical Properties Analysis
“5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is a powder that is stored at room temperature . It has a melting point of 181-182 degrees Celsius .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, focusing on six unique applications:
Antimicrobial Agent
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its ability to induce apoptosis in cancer cells. It can interfere with cell signaling pathways that regulate cell growth and survival, leading to programmed cell death in malignant cells. This property is particularly valuable in developing targeted cancer therapies .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It can bind to specific enzymes, altering their activity. For example, it has been studied as an inhibitor of certain proteases and kinases, which are crucial in various biological processes. This application is significant in drug development for diseases where enzyme regulation is disrupted .
Safety and Hazards
The safety information for “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMVIBKEICGPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
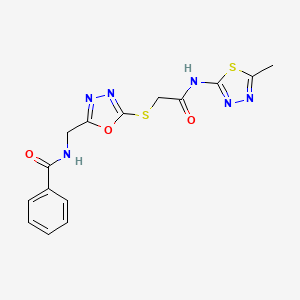
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)
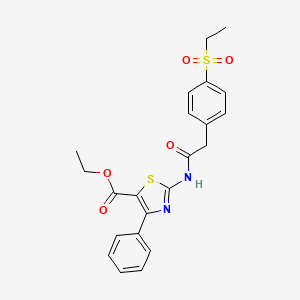

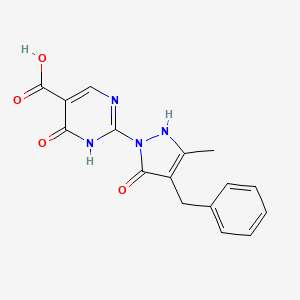
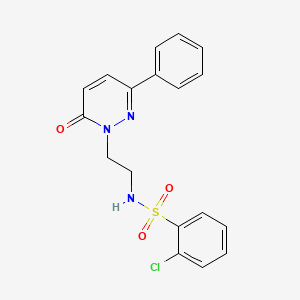
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

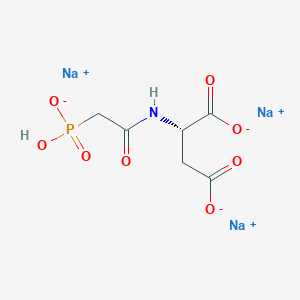
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)